molecular formula C22H27NO4 B240355 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

Katalognummer B240355
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: OPPBDPIJCANYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are crucial for the survival and proliferation of cancer cells. Additionally, it has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of cardiovascular diseases. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which are crucial for the prevention and treatment of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. Additionally, it has a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. One of the potential directions is the development of novel analogs with improved solubility and efficacy. Additionally, further studies are needed to investigate its potential applications in the treatment of neurological disorders and other diseases. Moreover, the development of targeted drug delivery systems can enhance its therapeutic potential and reduce its side effects.

Synthesemethoden

The synthesis of 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves the reaction of 4-ethylphenol with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of an acid catalyst, followed by the addition of propionic anhydride. The resulting compound is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been studied extensively for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

Molekularformel

C22H27NO4

Molekulargewicht

369.5 g/mol

IUPAC-Name

2-(4-ethylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide

InChI

InChI=1S/C22H27NO4/c1-3-17-9-11-19(12-10-17)27-16(2)22(24)23-18-6-4-7-20(14-18)26-15-21-8-5-13-25-21/h4,6-7,9-12,14,16,21H,3,5,8,13,15H2,1-2H3,(H,23,24)

InChI-Schlüssel

OPPBDPIJCANYJL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Kanonische SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.